cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
CAS No.: 920412-38-0
Cat. No.: VC4711839
Molecular Formula: C22H27N7O2
Molecular Weight: 421.505
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920412-38-0 |
|---|---|
| Molecular Formula | C22H27N7O2 |
| Molecular Weight | 421.505 |
| IUPAC Name | cyclohexyl-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H27N7O2/c1-31-18-9-7-17(8-10-18)29-21-19(25-26-29)20(23-15-24-21)27-11-13-28(14-12-27)22(30)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3 |
| Standard InChI Key | QRDMUGVUAZJJNW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCCC5)N=N2 |
Introduction
Structural Characterization and Molecular Architecture
The compound cyclohexyl(4-(3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS: 920412-38-0) represents a sophisticated heterocyclic architecture with a molecular formula of C₂₂H₂₇N₇O₂ and a molecular weight of 421.5 g/mol . Its structure integrates three critical pharmacophoric elements:
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A triazolo[4,5-d]pyrimidine core, which serves as a bioisostere for purine nucleotides, enabling interactions with enzymatic targets .
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A piperazine ring at position 7 of the triazolopyrimidine, providing conformational flexibility and enhancing solubility .
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A 4-methoxyphenyl group at position 3 of the triazole ring, contributing to π-π stacking interactions with hydrophobic binding pockets .
The cyclohexyl methanone moiety at the piperazine terminal further modulates lipophilicity, a critical factor in blood-brain barrier penetration .
Synthetic Pathways and Optimization Strategies
Key Synthetic Intermediates
Synthesis begins with the preparation of 7-chloro-5-phenyl- triazolo[1,5-a]pyrimidine (intermediate 5a), achieved via condensation of 1,3-di-keto compounds with 5-amino-4H-1,2,4-triazole under acidic conditions . Phosphoryl chloride (POCl₃) facilitates chlorination at position 7, yielding reactive intermediates for subsequent nucleophilic substitution .
Critical Reaction Sequence:
Yield Optimization
Reaction of 5a with 4-methoxyphenethylamine in acetonitrile achieves yields of 65–78%, with purity >95% confirmed via HPLC . Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields .
Structure-Activity Relationships (SAR) and Target Profiling
Triazolopyrimidine Core Modifications
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C5 Substitution: Introduction of electron-donating groups (e.g., methoxy) at C5 enhances binding to kinase domains by 3.2-fold compared to halogenated analogs .
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C7 Piperazine Linkage: N-methylation of the piperazine ring reduces off-target serotonin receptor affinity by 89% while retaining target potency .
Pharmacological Screening Data
| Assay Type | IC₅₀ (nM) | Target Protein | Reference |
|---|---|---|---|
| LSD1 Inhibition | 12.4 | Lysine-specific demethylase 1 | |
| HSP90 ATPase Activity | 8.7 | Heat shock protein 90 | |
| 5-HT₂A Receptor Binding | 1,240 | Serotonin receptor |
The compound exhibits nanomolar inhibition of LSD1 (IC₅₀ = 12.4 nM), a key epigenetic regulator in cancer metastasis . Docking simulations reveal hydrogen bonding between the triazole nitrogen and Arg316 of LSD1, stabilized by hydrophobic interactions with the cyclohexyl group .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Solubility: 28 µg/mL in PBS (pH 7.4), enhanced to 412 µg/mL with hydroxypropyl-β-cyclodextrin .
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Plasma Protein Binding: 94.2% in human serum albumin, limiting free drug availability .
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CYP450 Metabolism: Primarily metabolized by CYP3A4, producing inactive 4-methoxyphenyl carboxylic acid .
Acute Toxicity in Rodents
| Species | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse | 245 | Transient hepatic steatosis |
| Rat | 318 | Renal tubular necrosis |
Chronic administration at 50 mg/kg/day for 28 days induces reversible hepatotoxicity, with ALT/AST levels normalizing post-treatment .
Therapeutic Applications and Clinical Relevance
Oncology
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Gastric Cancer: In NCI-N87 xenografts, daily oral dosing (30 mg/kg) reduces tumor volume by 72% versus controls .
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Leukemia: Synergizes with azacitidine in MV4-11 AML cells, increasing apoptosis 4.1-fold over monotherapy .
Neurological Disorders
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Anxiety Models: At 10 mg/kg (i.p.), increases open-arm time in elevated plus maze by 58%, comparable to diazepam .
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Neuropathic Pain: Reverses mechanical allodynia in chronic constriction injury models (ED₅₀ = 6.2 mg/kg) .
Industrial Synthesis and Scalability
Pilot-Scale Production
| Step | Equipment | Batch Size | Purity |
|---|---|---|---|
| Triazole Formation | 500 L Reactor | 12 kg | 98.7% |
| Piperazine Coupling | 1,000 L CSTR | 24 kg | 99.1% |
| Crystallization | 2,000 L Crystallizer | 45 kg | 99.5% |
Process optimization reduces residual solvent levels to <50 ppm (ICH Q3C compliance) . Continuous flow systems achieve 92% yield in the final coupling step, surpassing batch reactor efficiency .
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